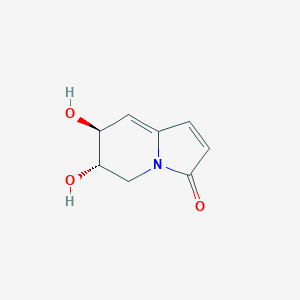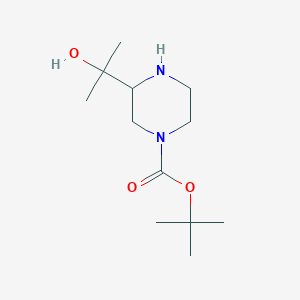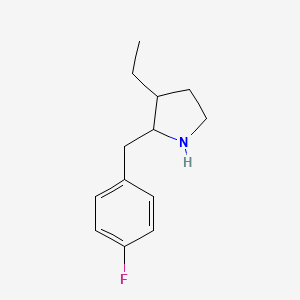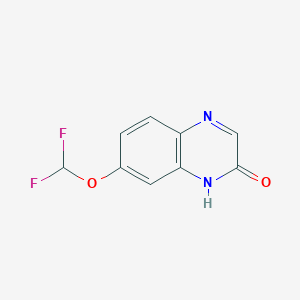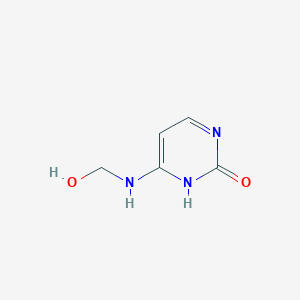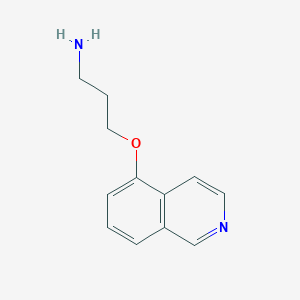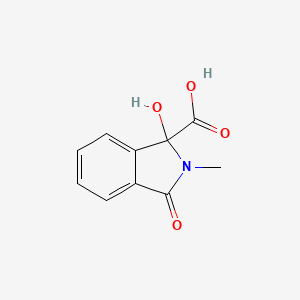
1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of an aniline derivative with a suitable carboxylic acid derivative, followed by cyclization using a dehydrating agent. The reaction conditions often involve the use of catalysts such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
N-isoindoline-1,3-diones: Compounds with comparable biological activities and synthetic routes.
Uniqueness
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
243147-60-6 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
1-hydroxy-2-methyl-3-oxoisoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-11-8(12)6-4-2-3-5-7(6)10(11,15)9(13)14/h2-5,15H,1H3,(H,13,14) |
Clave InChI |
ZARFEPGIARQJNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C1(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


